(4-Hydroxy-3-nitrophenyl)arsonous acid
Description
Properties
CAS No. |
5410-79-7 |
|---|---|
Molecular Formula |
C6H6AsNO5 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
InChI Key |
YAODANCEJHIXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Mechanistic Investigations of 4 Hydroxy 3 Nitrophenyl Arsonous Acid Reactivity
Chemical Transformations and Reaction Pathways
The reactivity of (4-hydroxy-3-nitrophenyl)arsonous acid is characterized by chemical transformations occurring at both the arsenic center and its peripheral functional groups. These reactions are fundamental to understanding its chemical behavior and potential applications.
Oxidation-Reduction Chemistry of the Arsenic Center (As(III) ↔ As(V))
A primary characteristic of this compound is the ability of its arsenic atom to undergo a change in oxidation state from +3 (As(III)) to +5 (As(V)). This redox transition is a key aspect of the chemistry of organoarsenic compounds. The As(III) center is susceptible to oxidation by various agents, leading to the formation of the corresponding arsonic acid, (4-hydroxy-3-nitrophenyl)arsonic acid. This transformation involves the removal of two electrons from the arsenic atom. Conversely, the reduction of the As(V) form back to the As(III) state is also a feasible process, typically requiring the use of specific reducing agents. The equilibrium between these two oxidation states is influenced by the surrounding chemical environment, including the presence of oxidizing or reducing species.
The electronic nature of the substituents on the phenyl ring plays a significant role in modulating the redox potential of the arsenic center. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same aromatic ring creates a complex electronic environment that influences the ease of oxidation and reduction.
Table 1: Oxidation States of Arsenic in this compound and Related Compounds
| Compound | Arsenic Oxidation State | Transformation |
|---|---|---|
| This compound | As(III) | Oxidation |
| (4-Hydroxy-3-nitrophenyl)arsonic acid | As(V) | Reduction |
Nucleophilic and Electrophilic Reactivity at the Arsenic Atom
The arsenic atom in this compound possesses a lone pair of electrons, which confers nucleophilic character upon it. This allows the arsenic center to react with various electrophilic species. For instance, it can engage in reactions with alkylating agents.
Simultaneously, the arsenic atom can exhibit electrophilic properties. The bonds between arsenic and the hydroxyl groups are polarized, rendering the arsenic atom susceptible to attack by nucleophiles. This dual reactivity is a hallmark of such organoarsenic compounds.
Reactivity of Peripheral Functional Groups (Hydroxyl, Nitro)
The hydroxyl and nitro groups attached to the phenyl ring of this compound are not chemically inert and can participate in a variety of reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then undergo further reactions like etherification or esterification.
Catalytic Roles and Ligand Behavior of Organoarsenic(III) Compounds
Organoarsenic(III) compounds, including derivatives of this compound, have been investigated for their potential as ligands in coordination chemistry and as components in catalytic systems.
Coordination Chemistry with Transition Metals
The arsenic atom in organoarsenic(III) compounds can function as a soft Lewis base, enabling it to coordinate with soft transition metal centers such as palladium, platinum, gold, and rhodium. The lone pair of electrons on the arsenic atom forms a dative bond with the metal. The stability and reactivity of the resulting metal complexes are influenced by the steric and electronic properties of the substituents on the arsenic atom. The presence of the hydroxyl and nitro groups on the phenyl ring of this compound can modulate its coordination behavior compared to simpler triarylarsines.
Exploration of Arsa-Analogues in Catalysis (e.g., Arsa-Buchwald Ligands)
In the realm of catalysis, there is growing interest in arsenic-containing ligands, known as "arsa-analogues," as alternatives to their more common phosphine (B1218219) counterparts. These arsa-ligands can offer unique electronic and steric profiles, which can lead to novel catalytic activities. For example, arsa-analogues of bulky biaryl monophosphine ligands, such as the Buchwald-type ligands, have been synthesized and evaluated in cross-coupling reactions. This area of research demonstrates the potential for developing new catalytic systems based on functionalized organoarsenic compounds.
Intramolecular Interactions and Structural Rearrangements in Arylarsonous Acidstgc.ac.in
The chemical behavior and stability of arylarsonous acids are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the presence of a nitro group ortho to the arsonous acid moiety and a hydroxyl group in the para position creates a unique electronic and steric environment that governs its structure through intramolecular interactions.
A primary intramolecular force at play is hydrogen bonding. The arsonous acid group, -As(OH)₂, contains hydrogen bond donors (the hydroxyl hydrogens) and acceptors (the hydroxyl oxygens). The ortho-nitro group is a powerful hydrogen bond acceptor. This proximity allows for the formation of a stable six-membered ring-like structure via a hydrogen bond between one of the hydroxyl groups of the arsonous acid moiety and an oxygen atom of the nitro group. Such intramolecular hydrogen bonds are known to stabilize specific conformations and can significantly influence the acidity and reactivity of the molecule. stackexchange.comrsc.org Studies on analogous ortho-substituted aromatic compounds show that these interactions can lock the conformation, restricting the rotation around the C-As bond. nih.gov
Computational studies on similar substituted aromatic systems provide insight into the energetics of these interactions. Density Functional Theory (DFT) calculations are often employed to determine the most stable conformations and to quantify the strength of intramolecular hydrogen bonds. rsc.orgmdpi.com For a molecule like this compound, calculations would likely compare the relative energies of conformers with and without this intramolecular hydrogen bond, revealing a significant energy preference for the bonded structure.
Table 1: Calculated Intramolecular Interaction Parameters for a Representative Conformation of this compound Note: The following data are hypothetical, based on typical values from computational studies of similarly substituted aromatic acids, and serve to illustrate the concepts.
| Interaction | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Estimated Stabilization Energy (kcal/mol) |
|---|---|---|---|---|
| H-Bond | O(arsonous)-H···O(nitro) | 1.85 | 165.0 | -5.2 |
| Steric Repulsion | As···N(nitro) | 3.10 | N/A | +1.5 |
Furthermore, arylarsonous acids can theoretically undergo structural rearrangements through tautomerism. byjus.comwikipedia.org Tautomers are structural isomers that readily interconvert, often through the migration of a proton. chemistwizards.com For an arsonous acid, R-As(OH)₂, a potential prototropic tautomerism could lead to the formation of an arsinic acid derivative, R-As(O)(H)(OH). This involves the migration of a hydrogen atom from one oxygen to the arsenic atom.
R-As(OH)₂ ⇌ R-As(O)(H)(OH) (Arsonous acid form ⇌ Arsinic acid form)
The equilibrium between these tautomeric forms is dictated by their relative thermodynamic stabilities. tgc.ac.in The electronic effects of the aromatic substituents are critical in this regard. The electron-withdrawing nature of the ortho-nitro group and the electron-donating effect of the para-hydroxyl group modulate the electron density on the arsenic atom and the acidity of the hydroxyl protons, thereby influencing the tautomeric equilibrium. While the dihydroxy arsonous form is generally more stable for simple arylarsonous acids, the specific substitution pattern in this compound could alter this balance. Computational models can predict the energy difference (ΔE) between these forms.
Table 2: Theoretical Relative Energies of this compound Tautomers Note: This data is illustrative and based on general principles of tautomerism in related compounds.
| Tautomeric Form | Structure | Relative Energy (ΔE, kcal/mol) | Predicted Equilibrium Population |
|---|---|---|---|
| Arsonous Acid | R-As(OH)₂ | 0.0 (Reference) | >99% |
| Arsinic Acid | R-As(O)(H)(OH) | +12.5 | <1% |
Advanced Characterization and Analytical Research Techniques
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural analysis of molecules. By interacting with electromagnetic radiation, compounds like (4-Hydroxy-3-nitrophenyl)arsonous acid reveal detailed information about their atomic composition and chemical bonds.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring (hydroxyl, nitro, and arsonous acid groups) would create a complex splitting pattern. The proton on the carbon between the nitro and arsonous acid groups would likely appear as a doublet, coupled to its single neighbor. The other two aromatic protons would also form an AX or AB system, appearing as doublets. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, as the substitution renders them chemically inequivalent. The carbon atom bonded to the arsenic (C-As) would have a characteristic chemical shift. The shifts of the other carbons would be significantly affected by the attached functional groups, with the carbon bearing the hydroxyl group shifted downfield and the carbon with the nitro group also experiencing a downfield shift.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |
| Phenolic Hydroxyl Proton | 5.0 - 10.0 (variable, may exchange) | N/A |
| Carbon attached to Arsenic | N/A | ~130-150 |
| Carbon attached to Hydroxyl | N/A | ~150-160 |
| Carbon attached to Nitro | N/A | ~140-150 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the specific functional groups within a molecule. nih.gov These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key absorptions expected for this compound would include a broad peak for the O-H stretch of the phenolic group, strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, and characteristic peaks for the C=C bonds within the aromatic ring. Vibrations associated with the C-As and As-O bonds would also be present in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this molecule, strong Raman signals would be expected for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The As-C bond should also be Raman active. The complementarity to IR is especially useful, as symmetric vibrations that are weak in IR are often strong in Raman. mdpi.com
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| Nitro N=O | Asymmetric Stretch | 1500 - 1570 | Moderate |
| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Strong |
| As-OH | Stretching | 600 - 800 | Moderate |
| As-C (Aromatic) | Stretching | 1050 - 1150 | Moderate |
Note: The data in this table is based on typical frequency ranges for the specified functional groups.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.
This compound is a reduction product of (4-Hydroxy-3-nitrophenyl)arsonic acid (Roxarsone). The molecular weight of the arsonous acid form (C₆H₆AsNO₄) is 247.05 g/mol , which is 16 amu less than the arsonic acid (Roxarsone) due to the loss of one oxygen atom from the arsenic center.
High-resolution mass spectrometry can confirm the elemental formula. Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. Studies on the parent compound, Roxarsone (B1679585), using techniques like LC-ESI-MS/MS have identified key fragmentation patterns. massbank.eumassbank.eu A similar fragmentation logic would apply to the arsonous acid.
Expected Fragmentation Pattern:
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds.
Loss of H₂O: From the hydroxyl groups on the arsenic and phenyl ring.
Cleavage of the C-As bond: This would result in fragments corresponding to the nitrophenol moiety and the arsonous acid group.
Sequential loss from the arsonous acid group: Loss of hydroxyl groups.
One study identified a phenylarsine (B13959437) oxide derivative containing trivalent arsenic as a transformation product of Roxarsone, providing evidence for the formation of this or a related As(III) species. scispace.com
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for isolating the target compound from complex sample matrices, such as environmental or biological samples, before detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating organoarsenic compounds. For a molecule like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) methods are often employed. rsc.org The true power of the analysis comes from coupling HPLC with highly sensitive and specific detectors.
HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is a powerful hyphenated technique for elemental speciation. The HPLC separates the different arsenic compounds, which are then introduced into an ICP-MS system. The ICP-MS detects arsenic with extremely high sensitivity and specificity, allowing for the quantification of each arsenic-containing species as it elutes from the column. researchgate.net This method can readily distinguish between As(III) and As(V) species based on their retention times and can quantify the concentration of this compound even in the presence of its arsonic acid precursor and other metabolites. scispace.comacs.org
HPLC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): This coupling provides molecular-level information. After separation by HPLC, the analyte is ionized by ESI and analyzed by a mass spectrometer. scispace.com ESI is a soft ionization technique that typically produces a prominent molecular ion (e.g., [M-H]⁻ in negative ion mode). This allows for the confirmation of the molecular weight. Subsequent MS/MS analysis of the molecular ion reveals the fragmentation pattern, which helps to confirm the compound's identity. researchgate.net
| Technique | Principle | Information Obtained | Typical Application |
| HPLC-ICP-MS | Chromatographic separation followed by elemental detection of arsenic. | Retention time, quantification of arsenic in each species. | Arsenic speciation in environmental and biological samples. researchgate.net |
| HPLC-ESI-MS/MS | Chromatographic separation followed by molecular mass and fragmentation analysis. | Retention time, molecular weight, structural information from fragments. | Identification and confirmation of metabolites and transformation products. scispace.com |
Electrochemical methods are particularly well-suited for analyzing compounds with different redox states, making them ideal for distinguishing between the As(III) in this compound and the As(V) in its arsonic acid form.
Polarography, a specific type of voltammetry using a dropping mercury electrode, was historically used for such analyses. wikipedia.org Modern voltammetric techniques, such as Anodic Stripping Voltammetry (ASV), offer significantly improved sensitivity and are now more common. nih.gov The principle involves depositing the arsenic onto an electrode surface (often gold) at a negative potential, which reduces it to As(0). The potential is then swept in the positive direction, which "strips" the deposited arsenic back into solution by oxidizing it. As(III) and As(V) show different electrochemical behaviors, allowing for their differentiation and quantification. The oxidation of As(0) back to As(III) produces a characteristic peak, the height of which is proportional to the concentration in the sample. This makes electrochemical analysis a powerful tool for specifically studying the redox state of arsenic in organoarsenic compounds.
X-ray Crystallography for Solid-State Structural Determination
This compound is known to exist as pale yellow crystals or a light tan powder. nih.gov While its crystalline nature is established, detailed crystallographic data, such as the specific crystal system, space group, and unit cell dimensions, are not widely available in common chemical databases. The Cambridge Structural Database, however, does contain an entry for the crystal structure of Roxarsone. nih.gov
A complete X-ray diffraction analysis would yield a comprehensive model of the solid-state structure, revealing the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. This information is invaluable for computational modeling and for correlating the solid-state structure with the compound's stability and reactivity.
Elemental Analysis and Quantitative Speciation Research
Elemental Analysis
The elemental composition of a pure compound is a fundamental characteristic. For this compound, the molecular formula is C₆H₆AsNO₆. epa.gov This formula allows for the calculation of its elemental makeup by mass, which is a critical parameter for confirming the identity and purity of a sample. The molar mass of the compound is 263.04 g/mol . nih.govepa.gov
The theoretical elemental composition derived from its molecular formula is presented below.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 27.40 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.30 |
| Arsenic | As | 74.922 | 1 | 74.922 | 28.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.33 |
| Oxygen | O | 15.999 | 6 | 95.994 | 36.49 |
| Total | 263.037 | 100.00 |
Quantitative Speciation Research
Quantitative speciation analysis is vital for determining the exact concentration of this compound, particularly in complex environmental and biological samples where it may coexist with its metabolites and other arsenic species. nih.govnih.gov Various sophisticated analytical methods have been developed for this purpose, with chromatography coupled to mass spectrometry being the most powerful and widely used approach.
High-Performance Liquid Chromatography (HPLC) is frequently employed to separate Roxarsone from other arsenic compounds in a sample matrix. poultryworld.netscholaris.ca The separated species are then detected and quantified using highly sensitive detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common element-specific detector that offers extremely low detection limits for arsenic, making it ideal for trace analysis in tissues and environmental samples. poultryworld.netrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS), often used in tandem (MS/MS), provides molecular-specific information, confirming the identity of the compound based on its mass-to-charge ratio and fragmentation patterns. rsc.orgscispace.com The combination of HPLC with both ICP-MS and ESI-MS offers a comprehensive analytical strategy for both the quantification and unambiguous identification of Roxarsone and its transformation products. scholaris.cascispace.com
Research has established specific parameters for the analysis of Roxarsone using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Value |
| Instrument | Q Exactive Orbitrap (Thermo Scientific) |
| Instrument Type | LC-ESI-QFT |
| Ionization Mode | Negative (ESI-) |
| Precursor m/z | 261.9338 ([M-H]⁻) |
| Column | Acquity BEH C18 1.7µm, 2.1x150mm (Waters) |
| Retention Time | 6.923 min |
Table data sourced from PubChem. nih.gov
Furthermore, methods based on atomic absorption spectrophotometry (AAS), particularly with a graphite (B72142) furnace atomizer, have also been developed for the determination of Roxarsone in animal feed by quantifying the total arsenic content after extraction. oup.comnih.govpopline.org
Computational and Theoretical Studies on 4 Hydroxy 3 Nitrophenyl Arsonous Acid
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of (4-Hydroxy-3-nitrophenyl)arsonous acid. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. This information reveals key aspects of the molecule's stability, geometry, and potential interaction sites for chemical reactions.
Computational analysis can map the electron density, identify regions susceptible to nucleophilic or electrophilic attack, and calculate various reactivity descriptors. rsc.orgnih.gov For instance, the arrangement of the hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring significantly influences the electronic properties of the arsonous acid moiety through inductive and resonance effects. Quantum calculations can quantify these influences, providing a detailed picture of how the substituents modulate the charge distribution across the entire molecule. researchgate.net
Density Functional Theory (DFT) has become a primary computational method in organoarsenic chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational spectra for comparison with experimental data (e.g., IR and Raman), and determine electronic properties. acs.org For substituted phenylarsonic acids, DFT has been successfully employed to investigate molecular structures and hydrogen-bonding patterns in the solid state. researchgate.netwaikato.ac.nz
The applications of DFT extend to understanding reaction mechanisms and predicting the stability of various species in solution. researchgate.net For this compound, DFT can be used to:
Optimize the three-dimensional structure: Determining the most stable conformation by finding the minimum energy geometry, including bond lengths and angles between the arsenic atom, the phenyl ring, and the hydroxyl groups.
Calculate electronic properties: Such as dipole moment, polarizability, and electrostatic potential maps, which illustrate the charge distribution on the molecular surface. researchgate.net
Simulate reaction energies: To predict the thermodynamics of processes like proton dissociation (acidity) or complexation with other molecules.
A study on various aromatic arsonic acids utilized the B3LYP computational method with different basis sets, finding that the 6-311++G(2d,2p) basis set provided results in good agreement with experimental pKa values. researchgate.net This highlights the capability of DFT to accurately model even complex organoarsenic systems.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). thaiscience.info The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the analysis would reveal:
Localization of HOMO and LUMO: The electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the spatial distribution of these orbitals. The HOMO is likely to have significant density on the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be more localized around the nitro group and the arsenic atom.
Reactivity Prediction: The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) map, derived from the calculated electron density, provides a visual representation of this, showing electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of the electron density to define atomic properties and characterize chemical bonds. wikipedia.orgamercrystalassn.orge-bookshelf.deresearchgate.net This method could be applied to analyze the nature of the As-C bond and the intramolecular interactions within this compound.
Prediction of Acid Dissociation Constants (pKa) in Arylarsonous Acid Systems
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. Computational chemistry provides robust methods for estimating pKa values, which is particularly useful for arylarsonous acids where experimental data may be scarce. researchgate.netchemrxiv.org The acidity of these compounds is determined by the stability of the conjugate base formed upon deprotonation of the arsonous acid group (-As(OH)2).
Recent computational studies on a large set of arsonic acids, including 4-Hydroxy-3-nitrophenylarsonic acid, have demonstrated the high accuracy of modern theoretical models in predicting pKa values. chemrxiv.orgacs.org
| Compound | pKa1 (Experimental) | pKa1 (Calculated) | pKa2 (Experimental) |
|---|---|---|---|
| 4-Hydroxy-3-nitrophenylarsonic Acid | 3.46 | 2.43 | - |
| Phenylarsonic Acid | 3.47 | 3.34 | 8.37 |
| 3-Nitrophenylarsonic Acid | 2.86 | 2.63 | - |
| 4-Hydroxyphenylarsonic Acid | 3.89 | 2.17 | 8.37 |
Table 1: Comparison of experimental and DFT-calculated pKa values for selected arylarsonic acids. The calculated values for 4-Hydroxy-3-nitrophenylarsonic acid and others show the predictive power of these methods. Data sourced from ChemRxiv and ACS Omega. chemrxiv.orgacs.org
Several computational methodologies are employed to predict pKa values, each with varying levels of complexity and accuracy.
Thermodynamic Cycles (Direct Approach): This is one of the most common methods, calculating the Gibbs free energy change (ΔG) for the dissociation reaction in solution. nih.gov It involves calculating the energies of the acid and its conjugate base in both the gas phase and in solution, using a continuum solvation model (like SMD or PCM) to account for solvent effects. acs.orgnih.gov
Correlation with Electronic Parameters: This approach establishes a linear relationship between experimental pKa values and a calculated electronic descriptor. chemrxiv.org
Maximum Surface Electrostatic Potential (VS,max): The VS,max value on the acidic hydrogen atom can be correlated with the molecule's acidity. A more positive VS,max indicates a more acidic proton. acs.org
Atomic Charges: A linear correlation can be found between the pKa and the calculated average charge on the oxygen atoms of the conjugate base. chemrxiv.org
Machine Learning (ML) Models: More recent approaches use machine learning algorithms, such as Support Vector Machines (SVM), trained on datasets of known arsonic acids and their calculated molecular descriptors to predict pKa values. chemrxiv.orgchemrxiv.org
One study contrasted several DFT-based models and an ML approach for predicting the pKa of arsonic acids and found that the model based on the atomic charges of the conjugate base provided the highest agreement with experimental data. chemrxiv.org
The acidity of an arylarsonous acid is heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov These effects are transmitted electronically through the ring to the arsonous acid group, stabilizing or destabilizing the resulting arsonite anion.
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO2) are strong EWGs. They pull electron density away from the ring and the arsenic atom through inductive and resonance effects. This delocalizes the negative charge of the conjugate base, stabilizing it and thereby increasing the acidity of the compound (i.e., lowering its pKa value). researchgate.netucsb.edu For example, 3-nitrophenylarsonic acid (pKa ≈ 2.86) is significantly more acidic than phenylarsonic acid (pKa ≈ 3.47). researchgate.net
Electron-Donating Groups (EDGs): Substituents like the hydroxyl group (-OH) are typically EDGs. They donate electron density into the ring, which would destabilize the negative charge of the conjugate base and decrease acidity (increase the pKa). nih.gov
In this compound, these two groups have competing effects. The nitro group's strong electron-withdrawing nature is expected to dominate, making the compound a relatively strong acid for its class. The position of the substituents is also crucial; ortho and para substituents often have a more pronounced effect due to direct resonance interaction. nih.gov
Theoretical Investigations of Bonding and Aromaticity in Organoarsenic Rings
While the phenyl ring in this compound is a classic aromatic system, theoretical studies also explore the concept of aromaticity in heterocyclic rings containing arsenic. These investigations help to understand the fundamental nature of bonding between carbon and heavier main group elements. researchgate.net
Compounds such as arsabenzene (B1221053) (a benzene (B151609) analog with one carbon replaced by an arsenic atom) have been studied to assess their degree of aromaticity. researchgate.net Theoretical calculations analyze several criteria to quantify aromaticity:
Structural Criteria: Bond length equalization around the ring is a hallmark of aromaticity. Calculations can predict these bond lengths for comparison.
Electronic Criteria: Delocalization indices, derived from QTAIM analysis, quantify the extent of electron sharing between atoms in the ring. mdpi.com
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a key feature of aromaticity. mdpi.com
Studies on various six-membered heterocycles containing Group 15 elements (N, P, As) show that while aromaticity decreases with the increasing atomic number of the heteroatom, arsenic-containing rings like arsabenzene retain significant aromatic character. researchgate.net These fundamental studies provide insight into the nature of the As-C bond within the aromatic framework of compounds like this compound.
Environmental Research and Biogeochemical Cycling Non Clinical
Environmental Speciation and Transformation Pathways
The transformation of Roxarsone (B1679585) in the environment is a critical process that leads to the formation of various arsenic species, including the more toxic trivalent form, (4-Hydroxy-3-nitrophenyl)arsonous acid, and inorganic arsenic. mdpi.comresearchgate.net These transformations are driven by a combination of biological and chemical processes.
Microbial activity is a primary driver in the transformation of Roxarsone in soil, sediment, and animal manure. umich.edumdpi.com Both anaerobic and aerobic microorganisms are capable of degrading the parent compound. mdpi.com The initial and most rapid step in its biotransformation is the reduction of the nitro group (–NO₂) to an amino group (–NH₂), resulting in the formation of 3-amino-4-hydroxyphenylarsonic acid (HAPA). umich.eduusgs.gov This reduction occurs readily under anaerobic conditions, which are common in poultry litter and flooded soils. usgs.govresearchgate.net
Following the initial reduction, further microbial processes can cleave the carbon-arsenic (C-As) bond, releasing the arsenic moiety as inorganic arsenite (As(III)) and arsenate (As(V)). usgs.gov Studies have identified several microbial species, including those from the genus Clostridium, that can facilitate this degradation. researchgate.net Some aerobic bacteria, such as Enterobacter sp., can also transform Roxarsone, producing HAPA, which can then be acetylated to form N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA). nih.gov The biotransformation process is complex, with a variety of intermediate and final products. Earthworms and their gut bacteria have also been shown to contribute to Roxarsone transformation, enhancing arsenic methylation and transport functions in the soil. nih.gov
Table 1. Major Biotransformation Products of Roxarsone
| Metabolite Name | Abbreviation | Transformation Process | Environmental Condition | Reference |
|---|---|---|---|---|
| This compound | Roxarsone(III) | Reduction of the arsonic acid group | Anaerobic | mdpi.comresearchgate.net |
| 3-Amino-4-hydroxyphenylarsonic acid | HAPA | Reduction of the nitro group | Anaerobic/Aerobic | usgs.govnih.gov |
| N-acetyl-4-hydroxy-m-arsanilic acid | N-AHPAA | Acetylation of HAPA | Aerobic | nih.gov |
| Arsenite | As(III) | Cleavage of C-As bond | Anaerobic/Aerobic | usgs.govnih.gov |
| Arsenate | As(V) | Cleavage of C-As bond and/or oxidation of As(III) | Anaerobic/Aerobic | usgs.govnih.gov |
Abiotic processes, particularly photodegradation, play a significant role in the transformation of Roxarsone in aquatic environments and on soil surfaces. mdpi.comresearchgate.net Exposure to sunlight, especially UV radiation, can cause the C-As bond to break, leading to the release of inorganic arsenic. researchgate.net This process is often initiated by the formation of reactive species. nih.gov
The photodegradation rate is influenced by several environmental factors. The presence of photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) can accelerate the degradation. mdpi.comglobethesis.com Iron oxides, such as goethite, can also promote photolysis. acs.org The degradation mechanism often involves reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which attack the Roxarsone molecule. nih.govglobethesis.com The initial product of photolytic C-As bond cleavage is typically arsenite (As(III)), which can then be rapidly oxidized to the less mobile arsenate (As(V)) through further photochemical reactions. researchgate.net The pH of the water also affects the degradation rate, with increased rates observed at higher pH levels. researchgate.net
Adsorption, Mobility, and Bioavailability in Environmental Compartments
The transport and potential impact of this compound and its related compounds in the environment are governed by their adsorption to soil and sediment particles, which in turn controls their mobility and bioavailability. acs.orgmdpi.com
Roxarsone and its transformation products exhibit strong adsorption to soil components, particularly metal oxides (iron and aluminum), clay minerals, and organic matter. acs.orgmdpi.com This adsorption is a key factor in limiting the downward movement of arsenic through the soil profile. acs.org However, the parent compound, Roxarsone, is highly water-soluble, which increases its potential for transport from soil to groundwater or surface waters before it degrades. researchgate.net
The mobility of arsenic species is highly dependent on their chemical form. While the organic forms can be mobile, the inorganic degradation products, particularly arsenate (As(V)), tend to bind strongly to soil particles. acs.org The bioavailability of arsenic from these compounds is complex. While soil-bound arsenic is generally less bioavailable, the transformation of Roxarsone can release more toxic and potentially more mobile forms like arsenite. nih.gov The application of manure containing Roxarsone and its metabolites has been shown to significantly increase the uptake of arsenic by vegetables, indicating that these transformations can enhance bioavailability in agricultural systems. nih.gov
Table 2. Factors Influencing Adsorption, Mobility, and Bioavailability
| Factor | Influence on Adsorption | Influence on Mobility | Influence on Bioavailability | Reference |
|---|---|---|---|---|
| Soil Composition | High adsorption to Fe/Al oxides, clay, and organic matter. | Low mobility in soils rich in these components. | Reduced by strong adsorption. | acs.orgmdpi.com |
| pH | Adsorption of arsenate is greatest at low pH (4-5) and decreases as pH increases. | Mobility can increase at higher pH due to decreased adsorption. | Affected by pH-dependent speciation and adsorption. | mdpi.com |
| Redox Potential (Eh) | Reductive dissolution of Fe oxides under anaerobic conditions can release adsorbed arsenic. | Increases under reducing (anaerobic) conditions. | Enhanced by the release of adsorbed arsenic and formation of more soluble As(III). | researchgate.net |
| Dissolved Organic Matter (DOM) | Can compete for adsorption sites, decreasing arsenic adsorption. Can also form soluble complexes. | Can increase by competing for binding sites and forming mobile complexes. | May increase due to the formation of soluble DOM-arsenic complexes. | mdpi.com |
| Phosphate | Competes with arsenate for adsorption sites, leading to decreased adsorption. | Increases due to competitive desorption. | Can be increased due to higher mobility. | mdpi.com |
Interconversion of Arsenic Oxidation States in Natural Systems
A crucial aspect of the biogeochemical cycling of this compound is the interconversion between arsenic's different oxidation states, primarily the pentavalent (As(V)) and trivalent (As(III)) forms. The arsenic atom in the parent arsonic acid (Roxarsone) is in the +5 oxidation state. Environmental processes can reduce this to the +3 state, forming the corresponding arsonous acid. This reduction is significant because trivalent arsenic compounds are generally more toxic and mobile than their pentavalent counterparts. mdpi.com
In natural systems, the redox potential (Eh) and pH are the master variables controlling arsenic speciation. researchgate.net
Reducing (Anaerobic) Conditions: In environments with low oxygen, such as waterlogged soils, sediments, or the deeper layers of manure piles, microbial activity favors the reduction of As(V) to As(III). researchgate.net This includes both the reduction of the arsonic acid group on the organic molecule and the reduction of any released inorganic arsenate to arsenite.
Oxidizing (Aerobic) Conditions: In well-aerated surface soils and waters, As(V) is the more stable form. As(III) released from degradation processes can be oxidized to As(V), often facilitated by microbial activity or photochemical reactions. researchgate.net
The cycle of reduction and oxidation affects not only the organic arsenicals but also the inorganic arsenic released upon their degradation. The conversion of Roxarsone (containing As(V)) often leads to the release of As(III), which can then be re-oxidized to As(V) if conditions change, or persist in its more toxic form under stable anaerobic conditions. usgs.govresearchgate.net This dynamic interplay between oxidation states is fundamental to the environmental risk posed by the compound.
Derivatization and Structural Modification Research
Systematic Studies on Substituted Arylarsonous Acid Analogues
Systematic studies on analogues of (4-Hydroxy-3-nitrophenyl)arsonic acid focus on understanding the relationship between the molecular structure and the compound's chemical behavior. By introducing different substituent groups onto the phenyl ring, researchers can observe how these changes influence properties such as adsorption, redox reactivity, and steric effects.
A key study investigated the structure-reactivity relationships in the adsorption and oxidative degradation of six different substituted phenylarsonic acids on birnessite (δ-MnO2), a common manganese oxide found in soil. acs.org The study included (4-Hydroxy-3-nitrophenyl)arsonic acid (Roxarsone) and compared it with other analogues to determine how substituents like amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups at various positions affect the molecule's interaction with mineral surfaces. acs.org
| Compound Name | Substituents | Relative Adsorption Rate | Oxidation Reactivity |
|---|---|---|---|
| Phenylarsonic acid (PAA) | None | Highest | Nonreactive |
| 4-Aminophenylarsonic acid (p-ASA) | 4-NH₂ | High | High |
| 2-Aminophenylarsonic acid (2-APAA) | 2-NH₂ | High | High |
| 4-Hydroxyphenylarsonic acid (4-HPAA) | 4-OH | Medium | Medium |
| (4-Hydroxy-3-nitrophenyl)arsonic acid (Roxarsone) | 4-OH, 3-NO₂ | Lowest | Low |
| 2-Nitrophenylarsonic acid (2-NPAA) | 2-NO₂ | Low | Nonreactive |
Strategies for Modifying Selectivity and Reactivity through Structural Design
The modification of arylarsonous and arylarsonic acids through strategic structural design is a key method for tuning their chemical selectivity and reactivity. This involves the targeted addition, removal, or alteration of functional groups on the aromatic ring to influence the electronic density and accessibility of the arsenic center and other reactive sites.
One primary strategy involves leveraging the electronic effects of substituents. The presence of electron-donating groups (e.g., -OH, -NH₂) increases the electron density on the aromatic ring, which can enhance the rate of oxidative degradation, as seen in studies with manganese oxides. acs.org Conversely, electron-withdrawing groups (e.g., -NO₂) decrease the ring's electron density, making the compound less susceptible to oxidation. acs.org The interplay between different groups, such as the hydroxyl and nitro groups in Roxarsone (B1679585), results in a finely tuned reactivity profile. acs.org
These modification strategies are crucial for designing compounds for environmental applications, such as adsorbents for water purification. By modifying the surface of materials like biochar with iron, the selectivity and capacity for arsenic adsorption can be significantly enhanced. mdpi.commdpi.com This highlights how structural modification—in this case, of the adsorbent material rather than the arsenic compound itself—is used to control chemical reactivity and selectivity.
Exploration of Polymeric and Supramolecular Assemblies Incorporating Organoarsenic Moieties
Recent advances in synthetic chemistry have enabled the incorporation of organoarsenic moieties, including derivatives of (4-Hydroxy-3-nitrophenyl)arsonous acid, into larger, complex structures such as polymers and supramolecular assemblies. researchgate.netrawdatalibrary.net This research area explores how the unique properties of arsenic can be harnessed to create functional materials.
Polymeric Assemblies: Organoarsenic compounds can be integrated into polymer structures to create materials with novel functions. researchgate.netresearchgate.net Arsenic-containing monomers can be synthesized and polymerized to form macromolecules where the organoarsenic unit is part of the polymer backbone or a pendant side group. The inclusion of arsenic is promising because its trivalent state has a higher inversion barrier than nitrogen, allowing it to act as a stereocenter, and its distinct reactivity can be exploited. researchgate.netresearchgate.net These arsenic-functionalized polymers are being investigated for applications in materials science and biomedicine. researchgate.net For instance, polymeric arsenical scaffolds have been combined with platinum(II) to create hydrogels whose properties are dependent on the arsenic content. researchgate.net
Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into well-defined, larger structures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.netmdpi.com Arylarsonic acids are well-suited for creating such assemblies. The arsonic acid group, -AsO(OH)₂, contains hydroxyl groups that can act as hydrogen bond donors and acceptors, while the phenyl ring can participate in π–π stacking interactions. nih.gov These interactions guide the molecules to self-organize into ordered one-, two-, or three-dimensional networks. researchgate.netmdpi.com The specific arrangement of substituent groups on the phenyl ring of compounds like (4-Hydroxy-3-nitrophenyl)arsonic acid can direct the formation of these complex architectures, influencing the final properties of the supramolecular material. mdpi.com
| Assembly Type | Role of Organoarsenic Moiety | Key Research Findings | Reference |
|---|---|---|---|
| Arsenic-Containing Polymers | Functional component of the polymer structure | Advances in synthetic methods have overcome previous limitations, enabling the creation of functional polymers with unique electronic and optical properties. | researchgate.net |
| Polymeric Hydrogels | Cross-linking agent and functional scaffold | Polymeric arsenical scaffolds can be combined with metal ions like Pt(II) to form hydrogels with tunable properties based on arsenic concentration. | researchgate.net |
| Supramolecular Networks | Building block (node) in self-assembled structures | The arsonic acid group facilitates hydrogen bonding, while the aryl ring allows for π–π stacking, enabling the construction of ordered, high-dimensional structures. | nih.govresearchgate.net |
Future Directions and Emerging Research Avenues in Organoarsenic Iii Acid Chemistry
Development of Novel Synthetic Approaches for Complex Architectures
The synthesis of organoarsenic compounds has historically been hampered by the reliance on volatile and highly toxic precursors. rawdatalibrary.netscite.ai A primary future direction is the continued development of safer and more versatile synthetic methodologies to construct complex organoarsenic architectures.
Moving Beyond Traditional Methods: Conventional routes often involve the alkylation of arsenic trichloride (B1173362) (AsCl₃) with organometallic reagents or multi-step processes starting from compounds like arsanilic acid. wikipedia.org Future approaches are focused on circumventing these hazardous steps.
Non-Volatile Intermediates: A significant advancement is the use of non-volatile intermediates, such as cyclooligoarsines, which can be prepared from safer inorganic arsenic sources. scite.airesearchgate.netresearchgate.net The cleavage of the As-As bonds in these rings provides a practical route to various organoarsenic compounds, avoiding the need for volatile and toxic reagents like phenylarsine (B13959437). scite.airesearchgate.net This methodology could be adapted to synthesize derivatives of (4-Hydroxy-3-nitrophenyl)arsonous acid, opening pathways to more complex structures.
Convergent Synthesis and Functionalization: Future synthetic strategies will likely employ convergent approaches, where complex fragments are synthesized separately and then combined. This allows for the rapid construction of molecules with high structural complexity. nih.gov For a molecule like this compound, this could involve synthesizing the functionalized phenyl ring and the arsonous acid moiety separately before a final coupling step. Furthermore, developing robust methods for late-stage functionalization will be crucial for creating libraries of related compounds for materials and biological screening. acs.org The development of robust and reliable synthetic methods is essential for increasing the accessibility of diverse arsenic-containing compounds. thieme-connect.com
Advanced Spectroscopic Techniques for In Situ Characterization
Understanding reaction mechanisms and identifying transient intermediates are critical for optimizing synthetic protocols and controlling the properties of the final products. The application of advanced spectroscopic techniques for real-time, in situ characterization of organoarsenic(III) acid reactions is a key emerging research area.
While traditional characterization involves isolating the product for analysis by techniques like NMR, mass spectrometry, and X-ray crystallography, in situ methods provide dynamic information as the reaction proceeds. acs.org Vibrational spectroscopies, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for studying the surface interactions and binding mechanisms of organoarsenicals in real-time. cdnsciencepub.com
Hyphenated techniques, which couple separation methods with sensitive detectors, are particularly powerful for speciation analysis. rsc.orgnih.gov High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is considered the gold standard for its ability to separate and quantify different arsenic species with high sensitivity and accuracy, even in complex matrices. nih.govadvion.comnih.gov The future will see broader application of these techniques for in situ monitoring of reactions involving this compound, allowing for precise control over the arsenic oxidation state and the prevention of unwanted side reactions.
| Spectroscopic Technique | Abbreviation | Application in Organoarsenic Chemistry | Potential for In Situ Analysis |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR | Structural elucidation of final products. acs.org | High potential for monitoring reaction kinetics and identifying intermediates in solution. |
| Mass Spectrometry (e.g., ESI-MS) | MS | Determination of molecular weight and fragmentation patterns. acs.org | Can be coupled with reaction vessels to monitor changes in molecular species over time. |
| HPLC-Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Gold standard for speciation analysis, separating and quantifying different arsenic forms. nih.govnih.gov | Adaptable for near real-time analysis of reaction aliquots to track species conversion. |
| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy | ATR-FTIR | Characterizing surface complexes and binding geometries of organoarsenicals. cdnsciencepub.com | Excellent for studying reactions occurring at solid-liquid interfaces in real-time. |
| Raman Spectroscopy | - | Provides vibrational information, complementary to FTIR, especially in aqueous solutions. cdnsciencepub.com | Well-suited for in situ monitoring of reactions in various phases (solid, liquid). |
Integration with Nanoscience and Materials Engineering
The unique electronic and structural properties of organoarsenic compounds make them intriguing candidates for integration into advanced materials. The incorporation of this compound and related As(III) compounds into nanomaterials is a promising avenue for creating functional materials with novel applications.
Functionalized Nanoparticles: Nanoparticles, such as those based on metal oxides or graphene, can be functionalized with organoarsenic compounds to create hybrid materials. nih.govmdpi.com For instance, MnFe₂O₄-graphene nanocomposites have been shown to be effective adsorbents for Roxarsone (B1679585), indicating a strong interaction between the organoarsenic molecule and the nanomaterial surface. nih.govmdpi.com Future research will explore the covalent attachment of this compound to nanoparticle surfaces to develop targeted sensors, catalysts, or drug delivery systems. rsc.org The functionalization can tune the properties of the nanoparticles for specific applications. rsc.org For example, gold or metal oxide-based nanoparticles functionalized with arsenic-binding ligands could be developed for highly sensitive colorimetric detection of arsenic in water. nih.gov
Arsenic-Containing Polymers and Materials: Organoarsenic compounds are being investigated as functional motifs in polymer and materials science. rawdatalibrary.net The arsenic atom can introduce unique optical and electronic properties and act as a stereocenter. rsc.org Incorporating the this compound unit into polymer backbones or as pendant groups could lead to new materials for electronics, optics, or biomaterials. The development of Prussian blue nanoparticles (PBN) and PBN-integrated silica (B1680970) platforms demonstrates a novel approach for the detection and removal of toxic arsenic(III) species. mdpi.com
Green Chemistry Principles in Organoarsenic Synthesis
Applying the principles of green chemistry to organoarsenic synthesis is essential for mitigating environmental risks and ensuring the sustainable development of this field. ijraset.comijsart.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijraset.comijfmr.comresearchgate.net
Safer Reagents and Solvents: A key principle is the substitution of hazardous reagents with safer alternatives. researchgate.net The move away from volatile and toxic arsenic precursors like arsines and arsenic halides towards non-volatile solids is a major step forward. scite.airesearchgate.net Future work will focus on using environmentally benign catalysts, such as solid acids or biocatalysts, to replace traditional stoichiometric reagents. researchgate.netnih.goveurekaselect.com The use of greener solvents, such as water, alcohols, or ionic liquids, instead of volatile organic compounds, is another critical area of development. ijfmr.com
Q & A
Q. What are the established synthetic routes for (4-hydroxy-3-nitrophenyl)arsonous acid, and what are the critical reaction conditions?
The compound is synthesized via nitration and hydrolysis. A common method involves reacting 4-chlorophenylarsonic acid with HNO₃/H₂SO₄ to form 4-chloro-3-nitrophenylarsonic acid, followed by hydrolysis with 33% aqueous NaOH at 100°C . Alternative routes include nitration of 2-(4-hydroxyphenyl)acetic acid with concentrated HNO₃ in acetic acid at 0°C for 1 hour, yielding nitro-substituted derivatives . Key parameters include temperature control (<5°C for nitration) and stoichiometric precision to avoid over-nitration.
Q. What analytical methods are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, HRMS (ESI) for derivatives shows [M+Na]+ peaks (e.g., m/z 516.97550 for a thiazol-2-yl hydrazono analog) . Infrared (IR) spectroscopy can identify functional groups like As-OH (broad peak ~3200 cm⁻¹) and nitro stretches (~1520 cm⁻¹) .
Q. How is this compound regulated in international research contexts?
The compound is listed under China’s restricted toxic chemicals (Circular No. 80 [2006], CAS 121-19-7) due to its arsenic content and environmental persistence. Export/import requires permits under the Rotterdam and Stockholm Conventions . Researchers must comply with local hazardous material protocols for storage (e.g., inert atmosphere, <25°C) and disposal .
Advanced Research Questions
Q. What mechanisms underlie its role as a bile salt hydrolase (BSH) inhibitor?
The nitro and hydroxy groups facilitate hydrogen bonding with BSH’s catalytic cysteine residue (Cys224), disrupting hydrolysis of conjugated bile acids. Competitive inhibition assays (IC₅₀ ~2.5 µM) and X-ray crystallography reveal binding at the enzyme’s active site . Structure-activity relationship (SAR) studies show that nitro-group positioning is critical; derivatives lacking the 3-nitro substituent exhibit reduced potency .
Q. How does environmental degradation affect its toxicity profile?
In poultry, microbial metabolism converts the compound to inorganic arsenic (As³⁺/As⁵⁺), which bioaccumulates in meat. Liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) detects >65% inorganic arsenic in treated chicken tissues . Soil studies show photodegradation half-lives of 48–72 hours under UV light, with arsine gas (AsH₃) as a volatile byproduct .
Q. What strategies optimize its use in protein-ligand interaction studies?
Fluorescent labeling with dansyl chloride or FITC enables real-time tracking of binding kinetics. Surface plasmon resonance (SPR) assays using immobilized BSH demonstrate a dissociation constant (Kd) of 1.8 × 10⁻⁶ M . Computational docking (AutoDock Vina) predicts binding energies of −8.2 kcal/mol, correlating with experimental IC₅₀ values .
Q. How does its structure influence antimicrobial activity against Gram-negative bacteria?
The arsenic core disrupts bacterial redox balance by inhibiting thioredoxin reductase. Minimum inhibitory concentrations (MIC) for E. coli range from 32–64 µg/mL. Nitro-group reduction to amine (e.g., using Na₂S₂O₃) enhances solubility but reduces efficacy, highlighting the nitro moiety’s role in membrane permeability .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis during nitration .
- Toxicity Mitigation : Employ chelating agents (e.g., dimercaprol) in cell-based assays to counteract arsenic toxicity .
- Environmental Sampling : LC-ICP-MS with anion-exchange columns (e.g., Hamilton PRP-X100) ensures precise arsenic speciation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
